molecular formula C19H16N4OS B2790771 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013769-24-8

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2790771
CAS No.: 1013769-24-8
M. Wt: 348.42
InChI Key: ZLCCEWNFWKHXHX-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are critical signaling nodes in hematopoiesis and oncogenesis. This compound demonstrates high efficacy against JAK2V617F, a constitutively active mutant prevalent in the majority of myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis . Its mechanism involves blocking the JAK-STAT signaling pathway, thereby inhibiting the proliferation and survival of mutant hematopoietic cells. Furthermore, its potent dual inhibitory activity against FLT3, including FLT3-ITD mutants, positions it as a valuable investigational agent for acute myeloid leukemia (AML), where these mutations confer a poor prognosis. Research indicates that this compound can overcome resistance to first-generation JAK2 inhibitors like ruxolitinib , making it a key tool for studying resistance mechanisms and developing next-generation therapies for MPNs and AML. Its selectivity profile and ability to induce apoptosis in malignant cell lines provide a robust chemical probe for dissecting JAK2 and FLT3 signaling in preclinical cancer models.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-11-16(22-23(12)2)18(24)20-14-9-7-13(8-10-14)19-21-15-5-3-4-6-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCEWNFWKHXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that derivatives of benzothiazole, including N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, exhibit anticonvulsant properties. A study synthesized various benzothiazole derivatives containing dimethylpyrazole and evaluated their efficacy using the maximal electroshock (MES) test. The results demonstrated notable anticonvulsant activity, highlighting the potential of this compound in treating epilepsy and related disorders .

2. Antibacterial Properties

The compound has shown promise as an antibacterial agent. In a study evaluating various thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant activity against pathogens like Bacillus cereus and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .

3. Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds related to this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Material Science Applications

Beyond biological applications, this compound has been explored for its material properties.

1. Crystal Structure Analysis

The crystal structure of the compound has been studied to understand its bonding characteristics and stability. The analysis revealed that the compound possesses a well-defined structure with specific bond lengths that are consistent with similar compounds in the literature . This information is crucial for predicting how the compound might behave in various applications.

2. Potential Use in Organic Electronics

Due to its unique electronic properties, compounds containing benzothiazole moieties have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties, making it a candidate for future electronic materials .

Case Studies

StudyFocusFindings
Anticonvulsant ActivityDemonstrated significant anticonvulsant effects using MES test on synthesized derivatives.
Antibacterial PropertiesIdentified notable antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa.
Anticancer ActivityShowed cytotoxic effects on cancer cell lines with mechanisms involving apoptosis.
Crystal Structure AnalysisConfirmed stable bonding characteristics essential for predicting behavior in applications.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound can also interact with DNA or proteins in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of benzothiazole and pyrazole moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that combines a pyrazole ring with a benzothiazole moiety. Its molecular formula is C18H16N4OS, and it exhibits properties that suggest potential applications in medicinal chemistry.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Antioxidant Activity : Some studies have shown that related compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Acetylcholinesterase Inhibition : A class of benzothiazole derivatives has been reported to inhibit acetylcholinesterase (AChE), suggesting potential use in treating neurodegenerative disorders like Alzheimer's disease .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description Reference
AntioxidantExhibits potential to scavenge free radicals and reduce oxidative stress.
AChE InhibitionInhibits acetylcholinesterase, potentially useful in neuroprotection.
Anti-inflammatoryReduces levels of TNF-α and IL-6, showing promise for inflammatory conditions.
AntimicrobialDemonstrated efficacy against various bacterial strains in vitro.
AnticancerExhibited cytotoxic effects against cancer cell lines in preliminary studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Studies : A study on similar benzothiazole derivatives revealed significant AChE inhibitory activity, suggesting potential applications in treating cognitive disorders .
  • Anti-inflammatory Research : In a series of experiments, compounds were tested for their ability to inhibit inflammatory markers in animal models. Results indicated a reduction in edema and inflammatory cytokine levels comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Efficacy : Compounds were screened against various pathogens, showing promising results against strains such as E. coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions. For example:

  • Step 1: Condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with isothiocyanates to form thiourea intermediates. This is achieved by refluxing in anhydrous DMF for 4 hours, monitored via TLC .
  • Step 2: Cyclization of intermediates using formaldehyde and HCl under controlled heating (90–95°C), followed by neutralization and purification via silica gel column chromatography (60% EtOAc/hexane) .
  • Characterization: Intermediates are crystallized (e.g., from ethanol) and analyzed using NMR, FT-IR, and mass spectrometry. X-ray crystallography may confirm stereochemistry .

Basic: Which spectroscopic techniques are employed to confirm the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on pyrazole, benzothiazole ring integration) .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., mean C–C bond length ≈ 0.007 Å) and validates stereochemistry .
  • Mass Spectrometry (HRMS): Determines molecular weight accuracy (e.g., deviations < 2 ppm) .

Advanced: How can researchers optimize the yield and purity during the synthesis of this compound?

Methodological Answer:

  • Reaction Optimization:
    • Use microwave-assisted synthesis to reduce reaction time (e.g., from 4 hours to 30 minutes) and improve efficiency .
    • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) and catalyst loading (e.g., K₂CO₃ for deprotonation) .
  • Purification: Gradient elution in column chromatography (e.g., 40–70% EtOAc/hexane) minimizes co-elution of byproducts .

Advanced: What strategies are used to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Analysis: Perform MTT assays with varied concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies across cell lines (e.g., HT-29 vs. MCF-7) .
  • Structural Analog Comparison: Test derivatives (e.g., replacing benzothiazole with pyrimidine) to isolate pharmacophore contributions .
  • Enzyme-Specific Assays: Use kinase inhibition profiling to differentiate off-target effects .

Advanced: How does the benzothiazole moiety influence the compound’s bioactivity?

Methodological Answer:

  • Electron-Withdrawing Effects: The benzothiazole’s sulfur and nitrogen atoms enhance π-π stacking with DNA or enzyme active sites, improving binding affinity .
  • Bioisosteric Replacement: Substituting benzothiazole with thiazole reduces anticancer activity by 60%, confirming its critical role .
  • Metabolic Stability: Benzothiazole resists hepatic degradation, prolonging half-life in pharmacokinetic studies .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Parameters include grid sizes (20 ų) and Lamarckian genetic algorithms .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., Hammett constants) with cytotoxicity to guide structural modifications .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

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